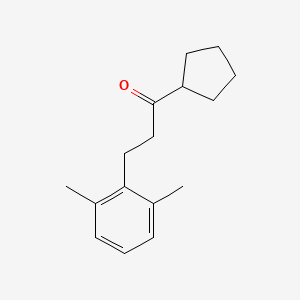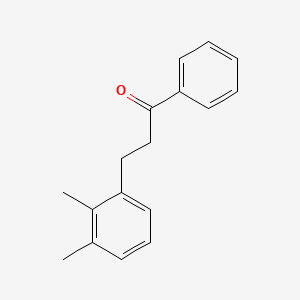
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C16H22O and a molecular weight of 230.34 g/mol . It is also known by other names such as 1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered ring), a 2,6-dimethylphenyl group (a phenyl ring with methyl groups at the 2 and 6 positions), and an ethyl ketone group (a two-carbon chain with a ketone functional group) .Physical And Chemical Properties Analysis
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has a molecular weight of 230.34 g/mol. It has a computed XLogP3-AA value of 4.1, which is a measure of its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor. It has four rotatable bonds. Its exact mass and monoisotopic mass are both 230.167065321 g/mol. It has a topological polar surface area of 17.1 Ų. It has 17 heavy atoms. Its complexity, as computed by Cactvs, is 242 .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
- Regioselective Synthesis : Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone has been used in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting its utility in creating specific chemical structures (Uchiyama et al., 1998).
- Cycloaddition Reactions : Computational studies show its application in GaCl3-catalyzed cycloaddition reactions to form unsaturated γ-lactone derivatives, demonstrating its versatility in synthetic chemistry (Wu et al., 2005).
2. Catalysis and Polymerization
- Transfer Hydrogenation Catalyst : Compounds derived from cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone were used in the asymmetric transfer hydrogenation of ketones, revealing its potential in catalysis (Magubane et al., 2017).
- Green Chemistry Applications : Its derivatives have been used in green chemistry strategies for stereoselective synthesis and decarbonylation, indicating its role in environmentally friendly chemical processes (Mortko & Garcia‐Garibay, 2005).
3. Material Science and Polymer Research
- Polymer Synthesis : Studies have explored the synthesis and characterization of homopolymers and copolymers involving 3,5-dimethylphenyl methacrylate, a related compound, showcasing its application in material science (Vijayanand et al., 2002).
4. Organic Reactions
- Claisen Rearrangement : It has been used in the phenol- and palladium(II)-catalyzed Claisen rearrangement with cyclic enol ethers, illustrating its utility in complex organic reactions (Mikami et al., 1987).
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-6-5-7-13(2)15(12)10-11-16(17)14-8-3-4-9-14/h5-7,14H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIAVIDRBCLMQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644820 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | |
CAS RN |
898755-46-9 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














